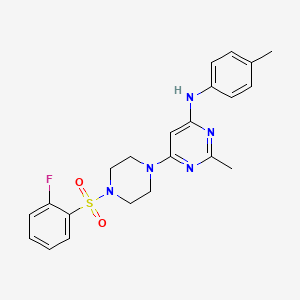
4-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate typically involves the cycloaddition reaction of an organic benzonitrile derivative with an azide salt . This reaction is facilitated by the presence of a catalyst and is often carried out under controlled temperature and pressure conditions . Industrial production methods may involve microwave-assisted reactions to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
4-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate undergoes various chemical reactions, including:
Common reagents used in these reactions include molecular iodine, ammonia, and dicyandiamide . The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of xanthine oxidase inhibitors, which have potential therapeutic applications.
Materials Science: The compound is used in the synthesis of coordination polymers and other materials with unique properties.
Biological Research: Tetrazole derivatives, including this compound, exhibit antimicrobial activity and are used in various biological assays.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The tetrazole ring acts as a bioisosteric substituent of the carboxylic acid fragment, allowing it to interact with various enzymes and receptors . This interaction can modulate the activity of these molecular targets, leading to the observed biological effects .
Comparison with Similar Compounds
4-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound is used as an inhibitor of aluminum corrosion and in the synthesis of oxacyclic building blocks.
Tetrakis[4-(1H-tetrazol-5-yl)phenyl]ethylene: A multidentate tetrazole molecule used in the synthesis of coordination polymers.
The uniqueness of this compound lies in its specific structure, which combines the properties of the tetrazole ring and the ester group, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C15H12N4O2 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C15H12N4O2/c1-11-3-2-4-12(9-11)15(20)21-14-7-5-13(6-8-14)19-10-16-17-18-19/h2-10H,1H3 |
InChI Key |
POTLIIBWVQOTAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11331188.png)
![5-oxo-N-(propan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11331195.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(butan-2-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11331203.png)
![N-(Adamantan-1-YL)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide](/img/structure/B11331217.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11331223.png)
![(2-methylphenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11331224.png)
![{4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11331227.png)
![2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11331229.png)
![N-(2-chloro-4-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11331233.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone](/img/structure/B11331234.png)

![2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11331252.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B11331257.png)
![4-[2-(4-bromophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11331270.png)
